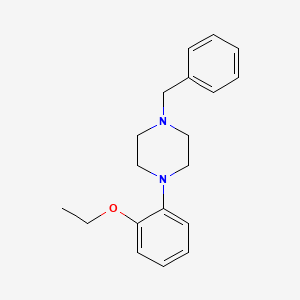
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine, also known as BMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and is known for its unique properties, including its ability to interact with biological systems. In
Wirkmechanismus
The mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine is not fully understood, but it is believed to interact with biological systems by binding to specific receptors. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has also been shown to interact with other receptors such as the dopamine receptor and the mu-opioid receptor.
Biochemical and Physiological Effects
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have various biochemical and physiological effects. In animal studies, 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have analgesic effects, reduce anxiety, and improve memory. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine in lab experiments is its unique properties, including its ability to interact with biological systems and its excellent charge transport properties. However, there are also some limitations to using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine in lab experiments. One limitation is its high cost, which can make it difficult to conduct large-scale experiments. Another limitation is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research involving 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine. One area of focus is the development of new organic electronic devices using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine as a key component. Another area of focus is the development of new drugs that target the sigma-1 receptor, which may have potential applications in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine and its potential applications in various fields.
Synthesemethoden
The synthesis of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine involves a series of chemical reactions that are typically conducted in a laboratory setting. The most common method for synthesizing 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine involves the reaction of 2,6-dimethyl-4-bromo-3,5-bis(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid and phenylacetylene in the presence of palladium catalysts. This method has been shown to produce high yields of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine is in the field of organic electronics. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to exhibit excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and field-effect transistors.
Eigenschaften
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c1-20-27(19-10-22-8-6-5-7-9-22)21(2)29(24-13-17-26(32-4)18-14-24)30-28(20)23-11-15-25(31-3)16-12-23/h5-9,11-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMOSIXIKIIHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4925586.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)

![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)